molecular formula C9H7N3O3 B11093808 3-(4-Nitrophenyl)-1H-pyrazol-5-OL

3-(4-Nitrophenyl)-1H-pyrazol-5-OL

Cat. No.: B11093808
M. Wt: 205.17 g/mol
InChI Key: DXOHORGUDMVBLJ-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1H-pyrazol-5-OL is a nitro-substituted pyrazolone derivative characterized by a hydroxyl group at position 5, a pyrazole ring, and a 4-nitrophenyl substituent at position 2. This compound is of significant interest in medicinal chemistry and materials science due to its electronic properties, which arise from the electron-withdrawing nitro group. Its synthesis typically involves condensation reactions, often catalyzed by heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃, to achieve high yields and purity .

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

5-(4-nitrophenyl)-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C9H7N3O3/c13-9-5-8(10-11-9)6-1-3-7(4-2-6)12(14)15/h1-5H,(H2,10,11,13)

InChI Key

DXOHORGUDMVBLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NN2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Reactants : 4-Nitrobenzaldehyde (5 mmol), ethyl acetoacetate (10 mmol), and hydrazine hydrate (10 mmol).

  • Catalyst : [Et₃NH][HSO₄] (0.5 mmol).

  • Temperature : 90°C, solvent-free.

  • Time : 35–60 minutes.

The mechanism involves:

  • Pyrazolone Formation : Hydrazine reacts with ethyl acetoacetate to form 3-methyl-1H-pyrazol-5(4H)-one.

  • Knoevenagel Condensation : The aldehyde undergoes activation by the ionic liquid, forming an α,β-unsaturated ketone intermediate.

  • Cycloaddition : The intermediate reacts with a second pyrazolone molecule, yielding the target compound.

Table 1 : Optimization of Ionic Liquid-Catalyzed Synthesis

Catalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
10903586
5904578
10806072

This method achieves high yields (86%) and short reaction times but requires precise control of aldehyde reactivity due to the electron-withdrawing nitro group.

Two-Step Synthesis via Pyrazolone Intermediates

Lê et al. (2021) developed a two-step protocol for analogous pyrazol-5-ol derivatives:

Step 1: Synthesis of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one

  • Reactants : 4-Nitrophenylhydrazine (1 eq), ethyl acetoacetate (1.2 eq).

  • Conditions : Reflux in ethanol (80°C, 4 hours).

  • Yield : 85–90%.

Step 2: Reduction to this compound

  • Reducing Agent : Sodium borohydride (2 eq) in methanol.

  • Conditions : Room temperature, 2 hours.

  • Yield : 80–90%.

Key Advantages :

  • Avoids harsh acids/bases.

  • High regioselectivity due to steric and electronic effects of the nitro group.

Direct Condensation Under Acidic Conditions

A patent by WO2017084995A1 (2016) outlines a method for synthesizing 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, adaptable to nitro-substituted analogs:

Modified Protocol for this compound

  • Reactants : 4-Nitrophenylhydrazine (1 eq), ethyl acetoacetate (1.1 eq).

  • Solvent : Acetic acid (2 eq).

  • Conditions : 80°C, 5 hours.

  • Yield : 75–82%.

Table 2 : Selectivity and Yield in Acidic Condensation

Hydrazineβ-KetoesterSelectivity (3- vs. 5-isomer)Yield (%)
4-NitrophenylhydrazineEthyl acetoacetate92 : 878

Electron-withdrawing nitro groups reduce nucleophilicity at the para position, favoring 3-substitution.

Comparative Analysis of Methods

Table 3 : Efficiency of Preparation Methods

MethodReaction TimeYield (%)Catalyst ReusabilityEco-Friendliness
Ionic Liquid Catalysis35 min86Yes (5 cycles)High
Two-Step Synthesis6 hours85NoModerate
Acidic Condensation5 hours78NoLow

The ionic liquid method outperforms others in speed and sustainability but requires specialized catalysts. The two-step approach offers reliability for lab-scale synthesis.

Challenges and Optimization Strategies

  • Nitro Group Compatibility : The electron-withdrawing nitro group slows condensation kinetics. Solutions include:

    • Using excess β-ketoester (1.2–1.5 eq).

    • Elevating temperatures to 90–100°C.

  • Regioselectivity Control : Para-nitro substitution directs cyclization to the 3-position. Microwave assistance (50–100 W) can enhance selectivity .

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Pharmaceutical Applications

    Pharmaceutical Development:
    3-(4-Nitrophenyl)-1H-pyrazol-5-OL serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating inflammatory diseases and certain types of cancer. Its ability to undergo chemical modifications enhances its therapeutic efficacy, making it a valuable compound in drug design and development.

    Case Study: Anti-inflammatory Activity
    A study investigated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated that this compound significantly inhibited the production of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent.

    Compound NameTNF-alpha Inhibition (%)
    This compound68%
    Control10%

    Agricultural Chemistry

    Agrochemical Formulations:
    The compound is utilized in the development of agrochemicals, particularly as a pesticide or herbicide. Its effectiveness in targeting specific pests contributes to sustainable agricultural practices by minimizing environmental impact.

    Case Study: Pesticidal Efficacy
    Research has shown that this compound exhibits potent activity against various agricultural pests. Field trials demonstrated a significant reduction in pest populations when applied at optimal concentrations.

    Analytical Chemistry

    Analytical Methods:
    In analytical chemistry, this compound is employed in chromatographic and spectroscopic techniques for the detection and quantification of nitroaromatic compounds in environmental samples. Its stability and reactivity make it suitable for pollution monitoring applications.

    Data Table: Detection Limits

    MethodDetection Limit (µg/mL)
    HPLC0.05
    UV-Vis Spectroscopy0.02

    Material Science

    Development of Advanced Materials:
    The unique properties of this compound allow it to be incorporated into the synthesis of advanced materials, such as polymers and coatings that require specific thermal and mechanical characteristics.

    Case Study: Polymer Synthesis
    A recent study focused on integrating this compound into polymer matrices to enhance their thermal stability and mechanical strength. The resulting materials exhibited improved performance compared to conventional polymers.

    Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • In biological systems, it may interact with enzymes, receptors, or cellular pathways.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Substituent Effects on Physical and Chemical Properties

    The nitro group in 3-(4-nitrophenyl)-1H-pyrazol-5-OL differentiates it from analogs with electron-donating substituents (e.g., methoxy, methyl) or halogens. Key comparisons include:

    Table 1: Substituent Impact on Melting Points and Yields
    Compound Substituent(s) Yield (%) Melting Point (°C) Source
    This compound 4-NO₂ 95 204 ± 1
    3-(4-Fluorophenyl)-1H-pyrazol-5-OL 4-F 84 163 ± 1
    3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-OL 3,4-(OCH₃)₂ 76 165 ± 1
    1-Methyl-3-(4-nitrophenyl)-1H-pyrazol-5-OL 4-NO₂, 1-CH₃ N/A N/A

    Key Observations :

    • The nitro-substituted derivative exhibits the highest melting point (204°C), likely due to strong intermolecular interactions (e.g., dipole-dipole, π-stacking) facilitated by the nitro group .
    • Fluorine and methoxy substituents reduce melting points, reflecting weaker polar interactions.

    Structural Comparisons: Bond Lengths and Electronic Effects

    The nitro group influences bond lengths in the pyrazole ring.

    Table 2: C═O and N─N Bond Lengths in Pyrazolone Derivatives
    Compound C═O (Å) N─N (Å) Source
    C10H8N4O5 (Nitro-substituted) 1.207 1.412
    C19H16N2O2 (Methoxy-substituted) 1.261 1.404
    C15H12N2O2S (Thiophene-substituted) 1.246 1.373

    Key Observations :

    • Nitro-substituted pyrazolones exhibit shorter C═O bonds (1.207 Å vs. 1.261 Å in methoxy derivatives), indicating increased electron withdrawal and resonance stabilization .
    • The N─N bond length remains relatively consistent (~1.40 Å), suggesting minimal steric impact from substituents.

    Key Observations :

    • Catalytic methods enhance reaction efficiency, likely due to the catalyst's role in dehydrating intermediates and stabilizing transition states .
    • The nitro group's electron-withdrawing nature may facilitate nucleophilic attack during condensation, further accelerating reactions .

    Molecular Properties and Drug-Likeness

    The nitro group impacts molecular properties critical for biological activity:

    Table 4: Calculated Molecular Properties
    Compound LogP PSA (Ų) Molecular Weight Source
    This compound ~2.2 ~83.9 219.20
    1-Methyl-3-(4-nitrophenyl)-1H-pyrazol-5-OL 2.22 83.87 219.20
    3-(4-Fluorophenyl)-1H-pyrazol-5-OL ~1.8 ~75.0 207.19

    Key Observations :

    • Nitro-substituted derivatives exhibit higher LogP values, suggesting improved membrane permeability compared to polar analogs (e.g., fluorophenyl) .
    • The polar surface area (PSA) remains consistent, indicating similar solubility profiles among nitro-substituted pyrazolones.

    Q & A

    Basic Research Question: What are the optimal synthetic routes for 3-(4-Nitrophenyl)-1H-pyrazol-5-OL, and how can reaction conditions be systematically optimized?

    Methodological Answer:
    The compound can be synthesized via condensation reactions involving nitrophenylhydrazine derivatives and β-ketoesters or via cyclization of chalcone precursors. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for analogous pyrazole-triazole hybrids, using reagents like copper sulfate and sodium ascorbate in THF/water at 50°C . To optimize yield:

    • Varied Solvent Systems : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to assess cyclization efficiency.
    • Catalyst Screening : Compare Cu(I) catalysts (e.g., CuI vs. CuSO4_4/sodium ascorbate) for regioselectivity.
    • Temperature Gradients : Perform reactions at 50–80°C to balance reaction rate and byproduct formation.
      Yield improvements (e.g., from 61% to >75%) may require iterative purification via column chromatography or recrystallization .

    Advanced Research Question: How can X-ray crystallography and SHELX software resolve ambiguities in the structural determination of this compound derivatives?

    Methodological Answer:
    Single-crystal X-ray diffraction (SCXRD) paired with SHELX programs (e.g., SHELXL for refinement) is critical for resolving tautomeric forms and hydrogen-bonding networks. Key steps:

    • Data Collection : Use high-resolution (<1.0 Å) data to minimize R-factors (target <0.05) .
    • Hydrogen Bond Analysis : Apply Etter’s graph-set theory to classify intermolecular interactions (e.g., N—HO\text{N—H}\cdots\text{O} motifs) using SHELXPRO .
    • Validation : Cross-validate bond lengths/angles against density functional theory (DFT) calculations to address discrepancies in nitro-group geometry .

    Basic Research Question: What preliminary assays are recommended to evaluate the biological activity of this compound?

    Methodological Answer:

    • Antibacterial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control. MIC values can be determined via broth microdilution .
    • Anti-inflammatory Testing : Measure COX-2 inhibition in vitro using ELISA kits, comparing to celecoxib as a reference .
    • Cytotoxicity Profiling : Perform MTT assays on human cell lines (e.g., HEK-293) to establish IC50_{50} values and selectivity indices .

    Advanced Research Question: How can researchers address contradictory bioactivity data in pyrazole derivatives, such as varying antibacterial efficacy across studies?

    Methodological Answer:
    Contradictions often arise from assay variability or structural modifications. Mitigation strategies:

    • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
    • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing nitro groups vs. methoxy groups) on bacterial membrane penetration .
    • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

    Advanced Research Question: What computational and experimental approaches are effective in analyzing hydrogen-bonding networks influencing crystallization?

    Methodological Answer:

    • Graph-Set Analysis : Classify hydrogen bonds (e.g., R22(8)\text{R}_2^2(8) motifs) using crystallographic data to predict packing motifs .
    • Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., π-π stacking of nitrophenyl groups) via CrystalExplorer .
    • Solvent Screening : Test crystallization in DMSO/water vs. ethanol/water to manipulate H-bonding dynamics and crystal habit .

    Basic Research Question: What spectroscopic techniques are essential for characterizing this compound?

    Methodological Answer:

    • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm tautomeric forms (e.g., 1H-pyrazol-5-ol vs. 2H-pyrazol-5-one) in DMSO-d6_6.
    • FT-IR : Identify O—H (3200–3500 cm1^{-1}) and NO2_2 (1520, 1350 cm1^{-1}) stretches .
    • Mass Spectrometry : HR-ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 246.05) .

    Advanced Research Question: How can researchers design experiments to elucidate the mechanism of action of pyrazole-based neuroprotective agents?

    Methodological Answer:

    • Molecular Docking : Target HDAC or NMDA receptors using AutoDock Vina, focusing on nitro group interactions with catalytic sites .
    • ROS Scavenging Assays : Measure superoxide dismutase (SOD) activity in neuronal cell lysates under oxidative stress .
    • In Vivo Models : Utilize zebrafish or murine models to assess blood-brain barrier penetration and cognitive recovery post-injury .

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